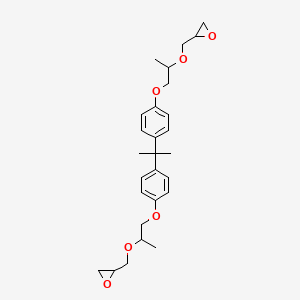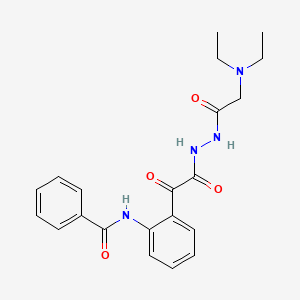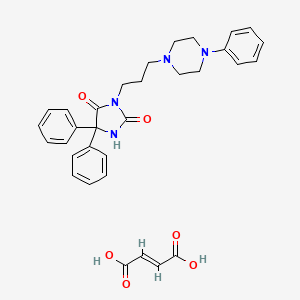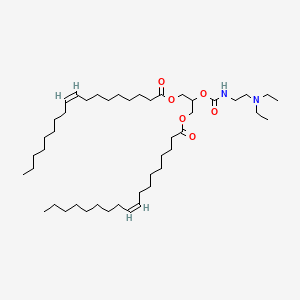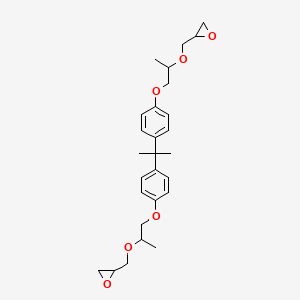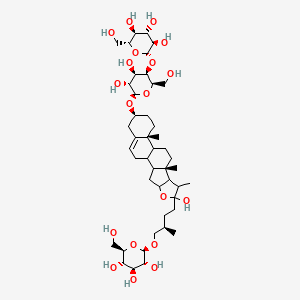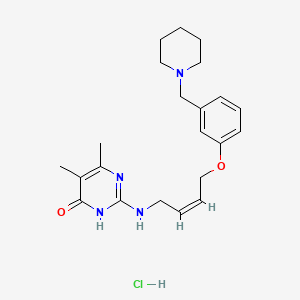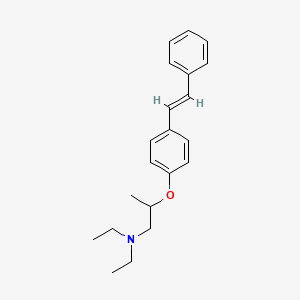
N,N-Diethyl-2-(p-styrylphenoxy)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-(p-styrylphenoxy)propylamine: is an organic compound with the molecular formula C21H27NO It is characterized by the presence of a styryl group attached to a phenoxy ring, which is further connected to a propylamine chain with diethyl substitutions on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(p-styrylphenoxy)propylamine typically involves the following steps:
Formation of the Styryl Group: The styryl group can be introduced through a Heck reaction, where a styrene derivative is coupled with a halogenated phenol in the presence of a palladium catalyst.
Etherification: The phenol derivative is then etherified with a suitable alkylating agent to form the phenoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Diethyl-2-(p-styrylphenoxy)propylamine can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives, where the double bond in the styryl group is hydrogenated.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-(p-styrylphenoxy)propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound can be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-(p-styrylphenoxy)propylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways involved depend on the specific receptor subtype and the context of its use.
Comparación Con Compuestos Similares
N,N-Diethyl-2-(p-methoxyphenoxy)propylamine: This compound has a methoxy group instead of a styryl group, leading to different chemical properties and applications.
N,N-Diethyl-2-(p-chlorophenoxy)propylamine:
N,N-Diethyl-2-(p-nitrophenoxy)propylamine: The nitro group introduces additional functionality, making it useful in different chemical reactions.
Uniqueness: N,N-Diethyl-2-(p-styrylphenoxy)propylamine is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Propiedades
Número CAS |
110246-28-1 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-amine |
InChI |
InChI=1S/C21H27NO/c1-4-22(5-2)17-18(3)23-21-15-13-20(14-16-21)12-11-19-9-7-6-8-10-19/h6-16,18H,4-5,17H2,1-3H3/b12-11+ |
Clave InChI |
DMJWYNFGRYMAGE-VAWYXSNFSA-N |
SMILES isomérico |
CCN(CC)CC(C)OC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)CC(C)OC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


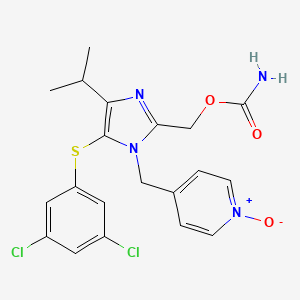
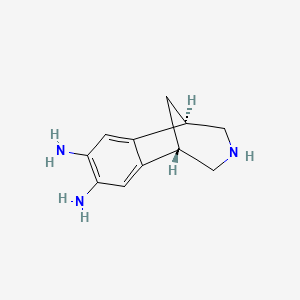
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)
